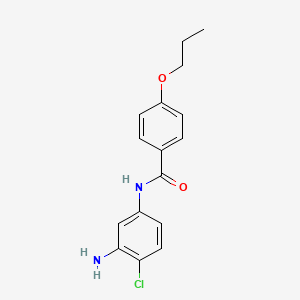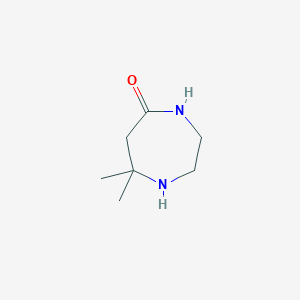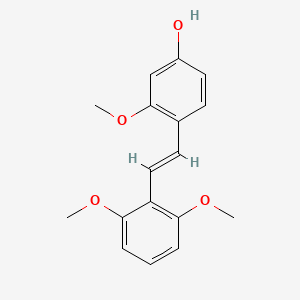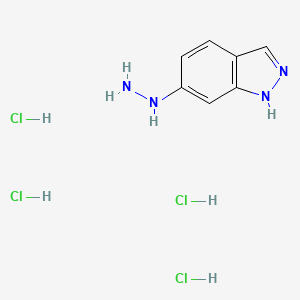
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- N-(3-Amino-4-chlorophenyl) acylamides can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- The reaction is followed by a purification step, which involves crystallizing the product from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
-
Textile Dyes and Photographic Couplers
-
Antiviral Activity
- Certain sulfonamide derivatives, which can be synthesized from compounds like N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, have shown potential antiviral activity .
- The synthesis involves reacting the compound with other reagents in a solvent like acetonitrile .
- Some of these derivatives have shown anti-tobacco mosaic virus activity .
-
Chemical Synthesis
- A process for preparing N-(3-amino-4-chlorophenyl) acylamides has been described . This involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- The reaction is followed by a purification step, which involves crystallizing the product from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
-
Textile Dyes and Photographic Couplers
-
Antiviral Activity
- Certain sulfonamide derivatives, which can be synthesized from compounds like N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, have shown potential antiviral activity .
- The synthesis involves reacting the compound with other reagents in a solvent like acetonitrile .
- Some of these derivatives have shown anti-tobacco mosaic virus activity .
-
Chemical Synthesis
- A process for preparing N-(3-amino-4-chlorophenyl) acylamides has been described . This involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- The reaction is followed by a purification step, which involves crystallizing the product from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
-
Textile Dyes and Photographic Couplers
-
Proteomics Research
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For a chemical compound, it could include potential new reactions or uses.
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBEJYGDOYERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)



![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)

![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)





